molecular formula C15H11FO B12736244 4'-Fluorochalcone, (Z)- CAS No. 72758-70-4

4'-Fluorochalcone, (Z)-

Cat. No.: B12736244
CAS No.: 72758-70-4
M. Wt: 226.24 g/mol
InChI Key: VKNQSJQWRINEFS-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Fluorochalcone, (Z)-, also known as (Z)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one, is a fluorinated derivative of chalcone. Chalcones are a group of natural compounds known for their diverse biological activities and are characterized by the presence of an α,β-unsaturated carbonyl system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluorochalcone, (Z)- typically involves the Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and acetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out .

Industrial Production Methods: While specific industrial production methods for 4’-Fluorochalcone, (Z)- are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluorochalcone, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Fluorochalcone, (Z)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluorochalcone, (Z)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

    4’-Methoxychalcone: Similar structure but with a methoxy group instead of a fluorine atom.

    4’-Chlorochalcone: Contains a chlorine atom instead of fluorine.

    4’-Bromochalcone: Contains a bromine atom instead of fluorine.

Comparison:

    Uniqueness: The presence of the fluorine atom in 4’-Fluorochalcone, (Z)- imparts unique chemical properties such as increased electronegativity and stability.

Properties

CAS No.

72758-70-4

Molecular Formula

C15H11FO

Molecular Weight

226.24 g/mol

IUPAC Name

(Z)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6-

InChI Key

VKNQSJQWRINEFS-WDZFZDKYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.